molecular formula C9H12N2O4 B8628780 4-(2-Methoxyethoxy)-2-nitroaniline CAS No. 50982-75-7

4-(2-Methoxyethoxy)-2-nitroaniline

Cat. No.: B8628780
CAS No.: 50982-75-7
M. Wt: 212.20 g/mol
InChI Key: MPTJDEWIZHQQHR-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-2-nitroaniline is a useful research compound. Its molecular formula is C9H12N2O4 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

50982-75-7

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

4-(2-methoxyethoxy)-2-nitroaniline

InChI

InChI=1S/C9H12N2O4/c1-14-4-5-15-7-2-3-8(10)9(6-7)11(12)13/h2-3,6H,4-5,10H2,1H3

InChI Key

MPTJDEWIZHQQHR-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Powdered and dried Potassium carbonate (3.58 g, 0.025 mol) was added to a solution of 4-amino-3-nitrophenol (2 g, 0.012 mol) in DMF (20 mL) at 0° C. under nitrogen atmosphere. To this, 1-bromo-2-methoxyethane (1.34 mL, 0.014 mol) was added dropwise and the resultant reaction mixture was refluxed for overnight. Then, the reaction mixture was filtered through celite. The filterate was concentrated and diluted with ethyl acetate and water. The aqueous layer was separated and extracted with ethyl acetate (3×30 mL). The organic phase was washed with brine, dried on Na2SO4, filtered and concentrated under vacuum. The residue was purified by silica gel column chromatography to obtain the title compound (0.6 g, yield: 24%) as a solid. MS (ESI): 213.15 [M+H]+.
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step Two
Yield
24%

Synthesis routes and methods II

Procedure details

To a mixture of 4-hydroxy-2-nitroaniline (25.0 g), 2-methoxyethanol (21.0 g), tributylphosphine (49.2 g) and tetrahydrofuran (700 mL) was added 1,1′-(azodicarbonyl)dipiperidine (61.3 g) at room temperature, and the mixture was stirred at room temperature for 2.5 days. The precipitate was filtered off, and the filtrate was concentrated. Diisopropyl ether was added to the residue, and the insoluble substance was filtered off. The filtrate was concentrated, and the residue was subjected to basic silica gel column chromatography, and eluted with hexane-ethyl acetate (2:1, volume ratio). The obtained crude product was further subjected to silica gel column chromatography, and eluted with hexane-ethyl acetate (4:1-2:1, volume ratio) to give the title compound (30.9 g, yield 90%) as orange crystals. The crystals were recrystallized from hexane-ethyl acetate to give orange prism crystals. melting point 89-90° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
61.3 g
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

4-(2-Methoxyethoxy)aniline (500 mg) was added to acetic anhydride (2.38 g) and the mixture was cooled down to 10° C. HNO3 (65% in water, 0.62 mL) was added slowly in order to keep the temperature of the reaction mixture below 15° C. After the end of the addition, the reaction mixture was allowed to warm to RT over 1 h, was quenched with ice-cold water and stirred for 10 min. The resulting suspension was filtered off and dried in high vacuo. The resulting yellow powder was dissolved in dioxane (1.4 mL), treated with 6N HCl (1.4 mL) and the reaction mixture was stirred at 70° C. for 3 h. After cooling down to RT, water was added and the pH was adjusted to 10 with 1M NaOH. The layers were separated and the aq. phase was extracted with EA. The combined org. layers were washed with brine, dried (Na2SO4) and evaporated in vacuo to afford 303 mg of yellow solid. LC-MS (B): tR=0.99 min; [M+H]+: 213.05.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
0.62 mL
Type
reactant
Reaction Step Two

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